(2E)-2-{(2E)-[4-(hexyloxy)benzylidene]hydrazinylidene}-5-methyl-1,3-thiazolidin-4-one
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Overview
Description
(2E)-2-{(2E)-[4-(hexyloxy)benzylidene]hydrazinylidene}-5-methyl-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a hexyloxy substituent. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{(2E)-[4-(hexyloxy)benzylidene]hydrazinylidene}-5-methyl-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-(hexyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 5-methyl-1,3-thiazolidin-4-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{(2E)-[4-(hexyloxy)benzylidene]hydrazinylidene}-5-methyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of (2E)-2-{(2E)-[4-(hexyloxy)benzylidene]hydrazinylidene}-5-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-{(2E)-[4-(methoxy)benzylidene]hydrazinylidene}-5-methyl-1,3-thiazolidin-4-one
- (2E)-2-{(2E)-[4-(ethoxy)benzylidene]hydrazinylidene}-5-methyl-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (2E)-2-{(2E)-[4-(hexyloxy)benzylidene]hydrazinylidene}-5-methyl-1,3-thiazolidin-4-one lies in its hexyloxy substituent, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence its solubility, reactivity, and interaction with biological targets, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C17H23N3O2S |
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Molecular Weight |
333.5 g/mol |
IUPAC Name |
(2E)-2-[(E)-(4-hexoxyphenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H23N3O2S/c1-3-4-5-6-11-22-15-9-7-14(8-10-15)12-18-20-17-19-16(21)13(2)23-17/h7-10,12-13H,3-6,11H2,1-2H3,(H,19,20,21)/b18-12+ |
InChI Key |
DISRUNSTYOJZCY-LDADJPATSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)C |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)C |
Origin of Product |
United States |
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